

c-Met-IN-14: Application Notes and Protocols for Cell-Based Assays

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Compound of Interest

Compound Name: c-Met-IN-14

Cat. No.: B12408614

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These application notes provide detailed protocols for the solubilization and use of **c-Met-IN-14**, a potent and selective inhibitor of the c-Met kinase, in cell culture applications. This document includes information on its mechanism of action, preparation of stock solutions, and guidelines for its use in cell-based assays.

Introduction to c-Met-IN-14

c-Met-IN-14 is a selective, N-sulfonylamidine-based inhibitor of the c-Met receptor tyrosine kinase.^{[1][2]} Dysregulation of the c-Met signaling pathway is implicated in the progression of various cancers, making it a key target for therapeutic development. **c-Met-IN-14** exerts its anti-cancer effects by blocking the phosphorylation of c-Met, which leads to cell cycle arrest at the G2/M phase and the induction of apoptosis in cancer cells.^{[1][2]}

Physicochemical and Biological Properties

A summary of the key properties of **c-Met-IN-14** is presented in the table below.

Property	Value	Reference
CAS Number	2443380-34-3	[3]
Molecular Formula	C ₃₄ H ₃₈ ClFN ₄ O ₇ S	[3]
Molecular Weight	701.2 g/mol	[3]
IC ₅₀ (c-Met)	2.89 nM	[1][2]
IC ₅₀ (c-Kit)	4.26 nM	[1]
IC ₅₀ (Flt-3)	7.28 nM	[1]

Solubility and Preparation for Cell Culture

Explicit quantitative solubility data for **c-Met-IN-14** in common laboratory solvents is not readily available from commercial suppliers. However, based on general practices for hydrophobic small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.

General Guidelines for Solubilization:

- Initial Dissolution: For hydrophobic compounds like **c-Met-IN-14**, it is advisable to first dissolve the compound in a small amount of a non-polar organic solvent such as DMSO.[4]
[5]
- Stock Solution: Prepare a high-concentration stock solution in 100% DMSO. For example, a 10 mM stock solution can be prepared. For accurate concentration, it is recommended to weigh a small amount of the compound and add the calculated volume of DMSO.
- Working Solutions: To prepare working solutions, further dilute the DMSO stock solution with cell culture medium. It is crucial to add the DMSO stock to the aqueous medium slowly while vortexing to prevent precipitation.[6]
- Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.1%, to avoid solvent-induced cytotoxicity.

Table of Recommended Solvents and Storage:

Solvent	Recommended Use	Storage of Stock Solution
DMSO	Preparation of high-concentration stock solutions	-20°C for up to 1 month, -80°C for up to 1 year[7][8]
Ethanol	May be used for some less hydrophobic compounds, but DMSO is generally preferred for initial solubilization of highly hydrophobic molecules.	-20°C
Water	Insoluble	Not applicable

Experimental Protocols

Preparation of a 10 mM Stock Solution of c-Met-IN-14 in DMSO

- Weighing: Accurately weigh out 1 mg of **c-Met-IN-14** powder.
- Calculation: Calculate the volume of DMSO required to make a 10 mM stock solution.
 - $\text{Volume (L)} = (\text{Mass (g)} / \text{Molecular Weight (g/mol)}) / \text{Concentration (mol/L)}$
 - $\text{Volume (}\mu\text{L)} = ((0.001 \text{ g} / 701.2 \text{ g/mol}) / 0.01 \text{ mol/L}) * 1,000,000 = 142.6 \mu\text{L}$
- Dissolving: Add 142.6 μL of high-purity, anhydrous DMSO to the vial containing **c-Met-IN-14**.
- Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Treatment of Cells in Culture

- **Cell Seeding:** Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.
- **Preparation of Working Solution:** Thaw an aliquot of the 10 mM **c-Met-IN-14** stock solution. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. For example, to prepare a 1 μ M working solution from a 10 mM stock, perform a 1:10,000 dilution. It is recommended to perform serial dilutions in culture medium to ensure homogeneity and prevent precipitation.
- **Cell Treatment:** Remove the existing medium from the cells and replace it with the medium containing the desired concentration of **c-Met-IN-14**. Include a vehicle control (medium with the same final concentration of DMSO as the highest treatment concentration).
- **Incubation:** Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before performing downstream assays.

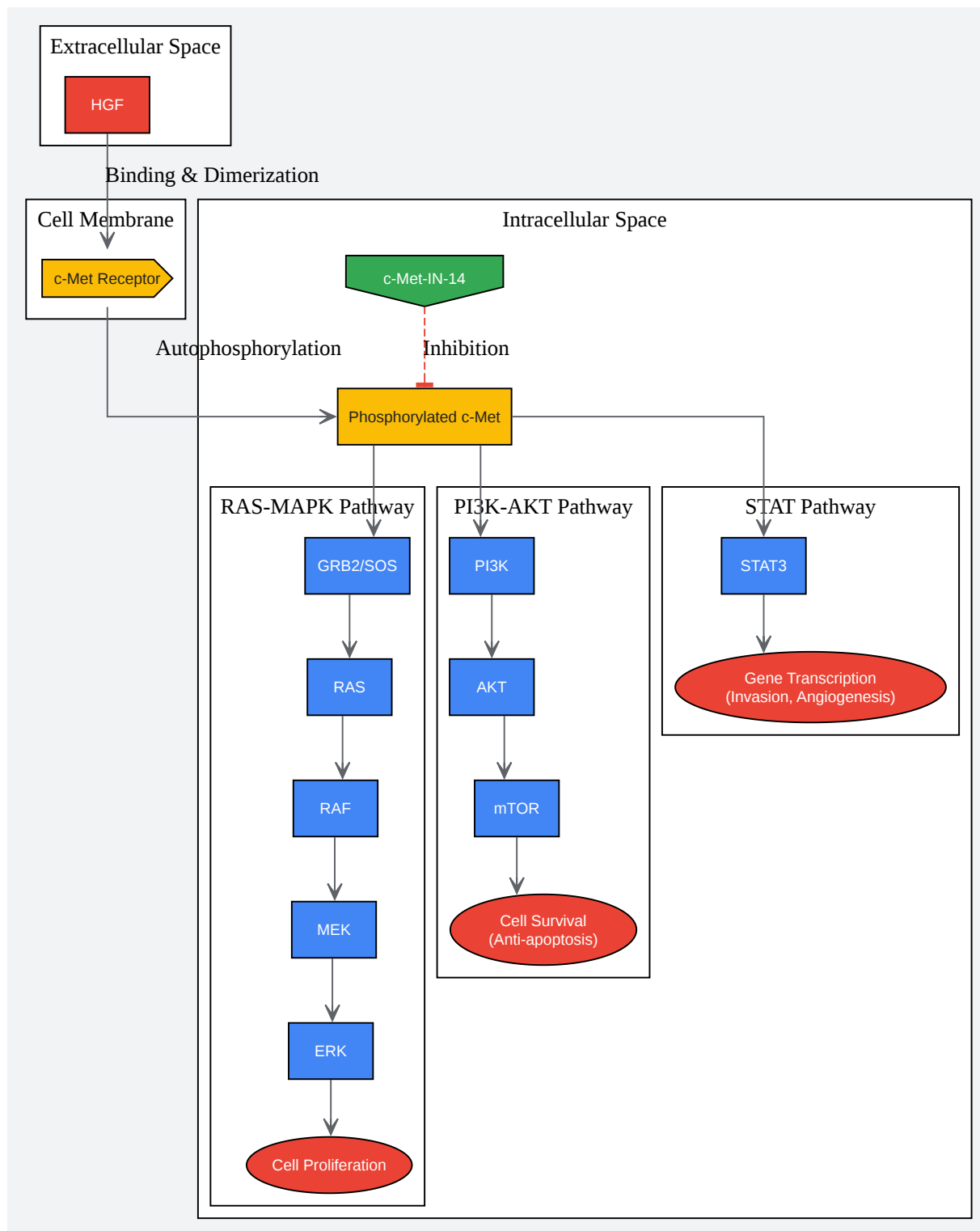
Table of Reported Effective Concentrations of **c-Met-IN-14** in Cancer Cell Lines:

Cell Line	Assay	Effective Concentration	Reference
A549 (Lung Carcinoma)	Anti-proliferative	IC ₅₀ = 0.28 μ M (24h)	[1]
A549 (Lung Carcinoma)	Apoptosis Induction	0.25, 0.5, 1.0 μ M (12h)	[1]
A549 (Lung Carcinoma)	Cell Cycle Arrest (G2/M)	0.25, 0.5, 1.0 μ M (24h)	[1]
HT-29 (Colon Carcinoma)	Anti-proliferative	IC ₅₀ = 0.51 μ M (24h)	[1]
MKN-45 (Gastric Carcinoma)	Anti-proliferative	IC ₅₀ = 0.72 μ M (24h)	[1]
MDA-MB-231 (Breast Carcinoma)	Anti-proliferative	IC ₅₀ = 0.65 μ M (24h)	[1]

Visualization of c-Met Signaling Pathway and Experimental Workflow

c-Met Signaling Pathway

The c-Met receptor, upon binding its ligand Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates, leading to the activation of several downstream signaling cascades that promote cell proliferation, survival, migration, and invasion. **c-Met-IN-14** inhibits the initial phosphorylation step, thereby blocking these downstream effects.

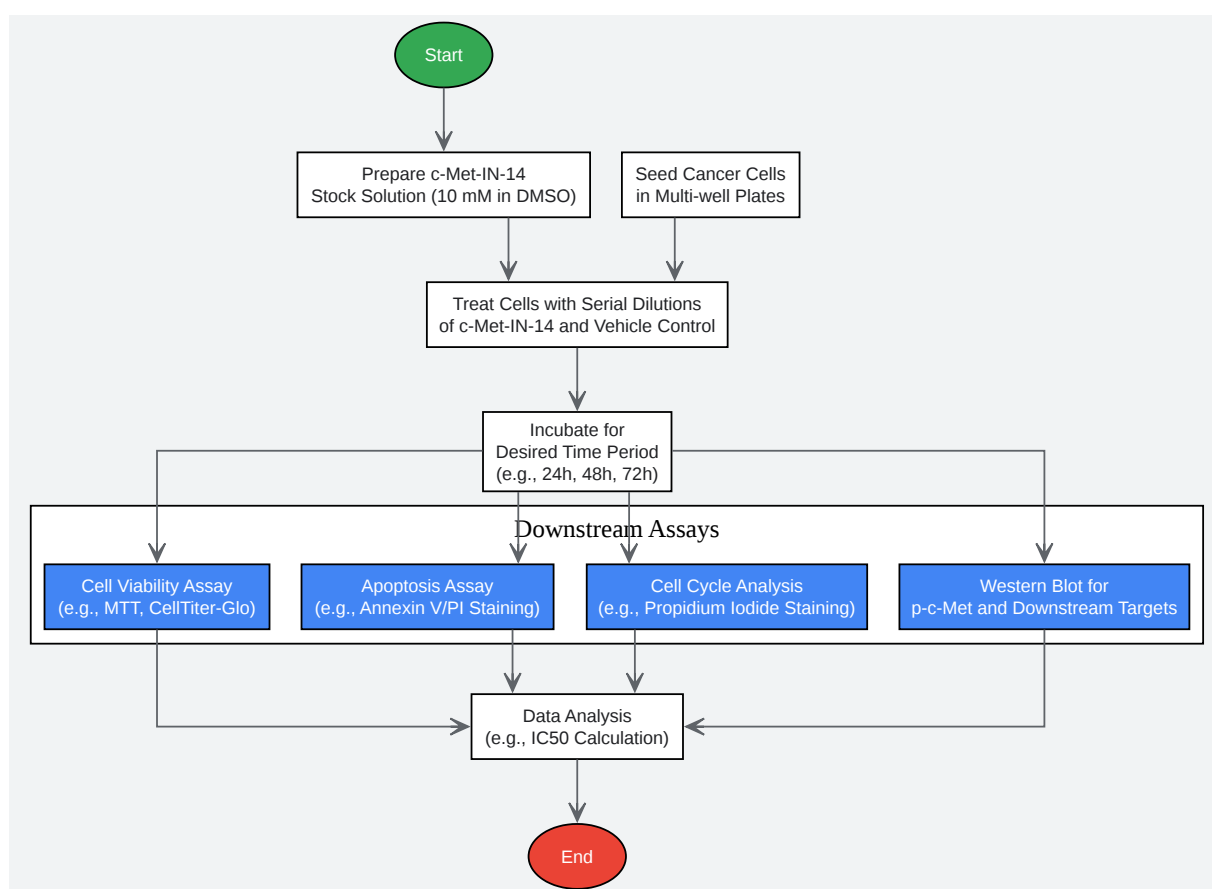


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Caption: The c-Met signaling pathway and the inhibitory action of **c-Met-IN-14**.

Experimental Workflow for Assessing c-Met-IN-14 Activity

The following diagram outlines a typical workflow for evaluating the efficacy of **c-Met-IN-14** in a cell-based assay.



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Caption: A general experimental workflow for evaluating the cellular effects of **c-Met-IN-14**.

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